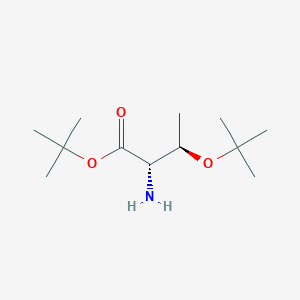

O-tert-Butylthreoninetert-butyl ester

説明

特性

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDIUNOGUIAFLV-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427041 | |

| Record name | tert-Butyl O-tert-butyl-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5854-78-4 | |

| Record name | O-(1,1-Dimethylethyl)-L-threonine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5854-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl O-tert-butyl-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-tert-Butylthreonine tert-butyl ester: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-tert-Butylthreonine tert-butyl ester, systematically named tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate and commonly abbreviated as H-Thr(tBu)-OtBu, is a pivotal protected amino acid derivative. Its strategic design, featuring tert-butyl protecting groups for both the side-chain hydroxyl and the C-terminal carboxyl groups, makes it an indispensable tool in modern peptide synthesis and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

O-tert-Butylthreonine tert-butyl ester is primarily a research chemical, valued for its ability to introduce a protected threonine residue into a peptide sequence. The tert-butyl groups enhance the solubility of the amino acid derivative in organic solvents commonly used in synthesis and are readily removed under specific acidic conditions, ensuring the integrity of the final peptide.[1]

Key Identifiers and Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of O-tert-Butylthreonine tert-butyl ester.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5854-78-4 |

| Molecular Formula | C₁₂H₂₅NO₃ |

| Molecular Weight | 231.33 g/mol [1] |

| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate[1] |

| Common Synonyms | H-Thr(tBu)-OtBu, O-tert-Butyl-L-threonine tert-butyl ester |

| InChI Key | PPDIUNOGUIAFLV-BDAKNGLRSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Colorless to light yellowish liquid[2] |

| Boiling Point | 70°C at 0.8 mmHg[2] |

| Storage Temperature | Keep in a dark place, sealed in dry, store in a freezer under -20°C[3] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Representative data: Peaks corresponding to the two tert-butyl groups, the alpha- and beta-protons of the threonine backbone, and the amine proton. |

| ¹³C NMR | Representative data: Resonances for the carbonyl carbons of the ester and the tert-butoxy groups, as well as the carbons of the threonine backbone. |

| IR Spectroscopy | Representative data for Fmoc-Thr(tBu)-OH: Characteristic absorption bands for N-H, C=O (ester and carbamate), and C-O bonds.[4] |

Synthesis of O-tert-Butylthreonine tert-butyl ester

The synthesis of O-tert-Butylthreonine tert-butyl ester typically involves the protection of both the hydroxyl and carboxylic acid functionalities of L-threonine using a tert-butylating agent. A common method employs isobutene in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed Tert-Butylation

This protocol is a representative method based on principles described in the literature.[5][6]

Materials:

-

L-threonine

-

1,4-Dioxane

-

Solid acid catalyst (e.g., ZSM-5 supported silicotungstic acid)[6]

-

Isobutene gas

-

Hexane

-

Deionized water

-

Glacial acetic acid

Procedure:

-

In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.

-

Add the solid acid catalyst to the solution and stir until a homogeneous mixture is achieved.

-

Cool the reaction mixture and begin to bubble isobutene gas through the solution.

-

Maintain the reaction at a controlled temperature, continuing the introduction of isobutene for several hours.

-

After the initial period, continue the reaction with intermittent isobutene addition until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture to obtain the crude product.

-

Extract the crude product with hexane and wash with deionized water.

-

The organic phase, containing the desired product, is then subjected to distillation under reduced pressure to remove the solvent and obtain the purified O-tert-Butylthreonine tert-butyl ester as a liquid.

-

For further purification and to obtain a solid form, the product can be crystallized from a mixture of glacial acetic acid and cyclohexane.[5]

References

- 1. H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. H-Thr(Tbu)-Otbu [chembk.com]

- 3. rsc.org [rsc.org]

- 4. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

- 6. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

O-tert-Butylthreonine tert-butyl ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine tert-butyl ester is a synthetically modified amino acid derivative that plays a crucial role as a versatile building block in the fields of peptide synthesis and medicinal chemistry. The strategic placement of tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups imparts unique properties of stability and solubility, rendering it an invaluable tool in the construction of complex peptides and the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties of O-tert-Butylthreonine tert-butyl ester, detailed experimental protocols for its synthesis and application, and a discussion of its significance in contemporary research and drug discovery.

Chemical and Physical Properties

O-tert-Butylthreonine tert-butyl ester is characterized by the presence of two bulky tert-butyl groups, which sterically hinder enzymatic degradation and enhance its solubility in organic solvents commonly used in peptide synthesis. These properties, along with its specific optical rotation, are critical for its effective use in chiral environments, such as in the synthesis of stereospecific peptides.

Table 1: Physical and Chemical Properties of O-tert-Butyl-L-threonine tert-butyl ester

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅NO₃ | [1] |

| Molecular Weight | 231.34 g/mol | [1] |

| CAS Number | 5854-78-4 | [1] |

| Appearance | Colorless to light yellowish liquid or white solid (acetate salt) | [1] |

| Boiling Point | 70 °C at 0.8 mmHg | |

| Density | ~0.94 g/cm³ | |

| Solubility | Soluble in organic solvents such as DCM and DMF. | [1] |

| Optical Rotation | +2.0 to +4.0° (c=1, EtOH) | |

| Storage Conditions | Store long-term at -20°C. |

Experimental Protocols

Synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt

This protocol is adapted from industrial synthesis methods for a laboratory scale.[2]

Materials:

-

L-threonine

-

1,4-Dioxane

-

Solid acid catalyst (e.g., ZSM-5 supported silicotungstic acid)[3]

-

Isobutene gas

-

Glacial acetic acid

-

Cyclohexane

Procedure:

-

In a reaction flask equipped with a stirrer and a gas inlet, add 1,4-dioxane.

-

Add the solid acid catalyst to the solvent.

-

Slowly add L-threonine while stirring until it is completely dissolved.

-

Maintain the temperature of the reaction mixture at 15-25°C.

-

Bubble isobutene gas through the solution. The reaction is typically carried out over several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, the system will become a homogeneous phase.

-

The crude product can be purified by distillation under reduced pressure.

-

For the preparation of the solid acetate salt, the liquid product is treated with a mixture of glacial acetic acid and cyclohexane, followed by cooling to induce crystallization.[2]

-

The resulting solid is collected by filtration and dried.

Incorporation of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for the incorporation of O-tert-butyl protected threonine into a peptide chain using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-Thr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a fritted syringe reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-Thr(tBu)-OH by dissolving it with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a set time (e.g., 1-2 hours).

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection:

-

Dry the peptide-resin thoroughly.

-

Treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove the tert-butyl side-chain protecting groups.

-

The reaction is typically carried out for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the crude peptide by centrifugation and wash with cold ether.

-

The purified peptide can be obtained by techniques such as reverse-phase HPLC.

-

Mandatory Visualizations

Logical Relationship: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

References

- 1. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]

- 2. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

- 3. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of O-tert-Butylthreonine tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of O-tert-Butylthreonine tert-butyl ester and its corresponding acetate salt. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Understanding its physical characteristics is paramount for its effective storage, handling, and application in the synthesis of peptide-based therapeutics.

Core Physical Properties

O-tert-Butylthreonine tert-butyl ester is commercially available in two primary forms: the free base (CAS 5854-78-4) and the acetate salt (CAS 5854-77-3). The presence of the acetate salt can alter the physical properties, most notably its physical state at room temperature. The following tables summarize the key physical data for both forms, compiled from various suppliers. Discrepancies in reported values are noted and attributed to potential variations in measurement conditions and sample purity.

O-tert-Butyl-L-threonine tert-butyl ester (Free Base)

CAS Number: 5854-78-4

| Property | Value | Notes and References |

| Molecular Formula | C₁₂H₂₅NO₃ | [1][2][3][4][5] |

| Molecular Weight | 231.33 g/mol | [2][4][5] |

| Appearance | Colorless to light yellowish liquid | Inconsistent reporting exists, with some sources describing it as a solid. This may depend on purity and storage conditions.[1][3] |

| Boiling Point | 70 °C at 0.8 mmHg | |

| Density | ~1.00 g/cm³ | [2][5] |

| Optical Rotation | [α]²⁰/D = +12 ± 2° (c=2 in DMF) | [1][3] |

| Purity | ≥96.0% to ≥99% (GC) | Varies by supplier.[1] |

| Storage | 0-8 °C, protect from light | [1][2][3][5] |

O-tert-Butyl-L-threonine tert-butyl ester acetate salt

CAS Number: 5854-77-3

| Property | Value | Notes and References |

| Molecular Formula | C₁₂H₂₅NO₃ · C₂H₄O₂ (or C₁₄H₂₉NO₅) | [6][7][8] |

| Molecular Weight | 291.38 g/mol | [6][8] |

| Appearance | White to off-white solid/crystalline compound | [6][8] |

| Melting Point | 59-61 °C | |

| Optical Rotation | [α]²⁰/D = -10 ± 1° (c=1% in methanol) | |

| Purity | ≥95.0% to ≥98.0% | Varies by supplier. |

| Solubility | Soluble in organic solvents | [6][8] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of O-tert-Butylthreonine tert-butyl ester and its derivatives. These protocols are based on standard laboratory practices.

Melting Point Determination (for solid forms)

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9][10][11][12][13]

Boiling Point Determination (for liquid forms)

The boiling point at reduced pressure is determined using a microscale distillation apparatus.

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a boiling chip. The apparatus is connected to a vacuum source and a manometer.

-

Heating: The sample is heated gently in a heating mantle.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.[14]

Optical Rotation Measurement

The optical rotation is measured using a polarimeter to confirm the stereochemical integrity of the amino acid derivative.

-

Solution Preparation: A precise concentration of the compound is prepared in a suitable solvent (e.g., DMF or methanol) in a volumetric flask.

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.

-

Sample Measurement: The cell is then filled with the prepared solution, ensuring no air bubbles are present. The angle of rotation is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[6][15][16][17]

Application in Solid-Phase Peptide Synthesis (SPPS)

O-tert-Butylthreonine tert-butyl ester, typically in its N-Fmoc protected form (Fmoc-Thr(tBu)-OH), is a crucial reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting groups on the side-chain hydroxyl group and the C-terminal carboxyl group prevent unwanted side reactions during peptide chain elongation. These protecting groups are stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the solid support.[1][18][19][20]

Experimental Workflow: Incorporation of Fmoc-Thr(tBu)-OH in SPPS

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Thr(tBu)-OH, into a growing peptide chain on a solid support.

Caption: A typical cycle in solid-phase peptide synthesis using Fmoc-chemistry.

Spectral Data

While a comprehensive, publicly available spectral database for O-tert-Butylthreonine tert-butyl ester is limited, some suppliers may provide HNMR spectra upon request for their specific batches.[21][22] For reference, spectral data for the closely related N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine (Fmoc-Thr(tBu)-OH) is available in public databases such as PubChem, which can provide insights into the expected signals for the shared structural motifs.[7] Researchers are advised to perform their own analytical characterization (NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the material before use.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tert-Butyl O-Tert-Butyl-L-Threoninate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. O-tert-Butyl-L-threonine tert-butyl ester | 5854-78-4 | FT46578 [biosynth.com]

- 6. youtube.com [youtube.com]

- 7. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy O-tert-Butyl-L-threonine tert-butyl ester acetate salt | 5854-77-3 [smolecule.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. Optical rotation - Wikipedia [en.wikipedia.org]

- 18. academic.oup.com [academic.oup.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. watson-int.com [watson-int.com]

- 22. watsonnoke.com [watsonnoke.com]

O-tert-Butylthreonine tert-butyl ester molecular weight

An In-depth Technical Guide to O-tert-Butylthreonine tert-butyl ester

This technical guide provides a comprehensive overview of O-tert-Butylthreonine tert-butyl ester, a critical building block in peptide synthesis and drug development. The document details its physicochemical properties, with a focus on its molecular weight, and outlines relevant experimental protocols.

Physicochemical Properties

O-tert-Butylthreonine tert-butyl ester is a derivative of the amino acid threonine, where both the carboxyl and hydroxyl groups are protected by tert-butyl groups. This protection enhances its stability and solubility, making it a valuable reagent in synthetic chemistry.[1]

Core Data

The key quantitative data for O-tert-Butylthreonine tert-butyl ester are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 231.34 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₂₅NO₃ | [1][2][3][4] |

| CAS Number | 5854-78-4 | [1][2][3] |

| Appearance | Light yellowish or colorless liquid | [1][3] |

| Purity | ≥ 99% (GC) | [1] |

| Density | 0.94 - 1.00 g/cm³ | [3][4] |

| Optical Rotation | [α]20/D = +12 ± 2º (c=2 in DMF) | [1] |

Role in Synthetic Chemistry

This compound is an important raw material for the synthesis of polypeptides and proteins.[5] In peptide synthesis, the tert-butyl ester is often used as a carboxyl protecting group because it can be easily removed by acid treatment.[5] Its use as a stable building block facilitates the creation of complex bioactive compounds, which is crucial for pharmaceutical research and development.[1]

Caption: Logical workflow for the use of O-tert-Butylthreonine tert-butyl ester in peptide synthesis.

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of O-tert-Butylthreonine tert-butyl ester can be accurately determined using mass spectrometry. The following is a general protocol.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

-

Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak.

Caption: Experimental workflow for determining the molecular weight of a compound.

Synthesis Protocol

A method for preparing O-tert-Butyl-L-threonine tert-butyl ester involves the reaction of L-threonine with a butylated reagent in the presence of a catalyst. One patented method describes adding L-threonine and an organic solvent to a reaction vessel, followed by the addition of an organic acid catalyst and isobutene at low temperatures.[5] The crude product is then purified to yield the final compound.[5]

Safety and Handling

O-tert-Butyl-L-threonine tert-butyl ester should be handled by technically qualified individuals in a laboratory setting.[6] It is recommended to use personal protective equipment such as eye shields and gloves.[7] The compound should be stored at 0-8 °C.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labproinc.com [labproinc.com]

- 4. O-tert-Butyl-L-threonine tert-butyl ester | 5854-78-4 | FT46578 [biosynth.com]

- 5. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 6. 5854-78-4 O-tert-Butyl-L-threonine-tert-butyl ester AKSci J94986 [aksci.com]

- 7. O-tert-Butyl- L -threonine tert-butyl ester = 98.0 T 5854-77-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of O-tert-Butylthreonine tert-butyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butylthreonine tert-butyl ester (H-Thr(tBu)-OtBu), a key intermediate in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information, provides solubility data for a structurally related compound for reference, and details established experimental protocols for the precise determination of its solubility.

Introduction to O-tert-Butylthreonine tert-butyl ester

O-tert-Butylthreonine tert-butyl ester is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The tert-butyl protecting groups on both the hydroxyl and carboxyl moieties prevent unwanted side reactions during peptide chain elongation. The solubility of this compound in various organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation processes. While specific quantitative solubility data is scarce, general observations indicate its solubility in a range of common organic solvents.

Qualitative and Reference Solubility Data

Table 1: Qualitative Solubility of O-tert-Butylthreonine tert-butyl ester

| Solvent | Solubility Description | Source |

| Dichloromethane (DCM) | Soluble | [1] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [1][2] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Polar Solvents | Generally Soluble | [2] |

Table 2: Quantitative Solubility of a Structurally Related Compound (Fmoc-Thr(tBu)-OH)

For reference, the solubility of N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine (Fmoc-Thr(tBu)-OH), a related protected threonine derivative, has been quantified in Dimethyl sulfoxide (DMSO).

| Compound | Solvent | Solubility | Source |

| Fmoc-Thr(tBu)-OH | DMSO | 100 mg/mL | [3] |

The high solubility of the Fmoc-protected analogue in DMSO suggests that O-tert-Butylthreonine tert-butyl ester may also exhibit significant solubility in this and other polar aprotic solvents.

Experimental Protocols

A detailed method for the synthesis of the acetate salt of O-tert-Butylthreonine tert-butyl ester is described in the patent literature. This process involves the reaction of L-threonine with isobutene in the presence of a catalyst, followed by purification.[4]

Materials:

-

L-threonine

-

1,4-Dioxane

-

Solid superacid catalyst (e.g., SO₄²⁻/ZrO₂/MCM-41 type)

-

Isobutene gas

-

Hexanaphthene (Cyclohexane)

-

Deionized water

-

Glacial acetic acid

Procedure:

-

To a reaction flask, add 1 kg of 1,4-dioxane and 0.26 kg of the solid superacid catalyst.

-

Add 0.09 kg of L-threonine and stir until completely dissolved.

-

Maintain the pH of the system at 8.

-

Cool the reaction mixture to 15°C and begin bubbling isobutene gas into the solution.

-

Continue the isobutene addition continuously for the first 12 hours, followed by intermittent ventilation for the next 48 hours, maintaining the temperature between 10°C and 25°C. The total amount of isobutene used is approximately 0.45 kg.

-

Once the reaction mixture becomes a homogeneous phase, terminate the reaction.

-

Filter off the catalyst to obtain the crude product.

-

Extract the crude product with hexanaphthene.

-

Wash the organic extract with six portions of deionized water.

-

Perform normal and reduced pressure distillation to obtain the liquid O-tert-Butyl-L-Thr tert-butyl ester.

-

To the purified liquid, slowly add a mixture of glacial acetic acid and hexanaphthene (mass ratio 1:2.1). The mass ratio of the O-tert-Butyl-L-Thr tert-butyl ester to the acid/hexanaphthene mixture should be 5.35:1.

-

Induce crystallization by cooling to obtain the solid O-tert-Butyl-L-Thr tert-butyl ester acetate.

Caption: Synthesis workflow for O-tert-Butylthreonine tert-butyl ester acetate salt.

The following is a generalized gravimetric method for determining the solubility of O-tert-Butylthreonine tert-butyl ester in an organic solvent. This method is based on standard laboratory procedures for solubility measurement.

Materials and Equipment:

-

O-tert-Butylthreonine tert-butyl ester

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of O-tert-Butylthreonine tert-butyl ester to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL, using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtrate (mL)) * 100

-

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

O-tert-Butylthreonine tert-butyl ester is a vital building block in peptide chemistry. While comprehensive quantitative solubility data remains to be published, qualitative information indicates its solubility in common polar organic solvents. The provided experimental protocols for its synthesis and a general method for solubility determination offer a practical framework for researchers and drug development professionals. The generation of precise solubility data through these standardized methods will be invaluable for optimizing synthetic routes, purification strategies, and the formulation of peptide-based therapeutics.

References

O-tert-Butylthreonine tert-Butyl Ester: A Comprehensive Technical Guide on Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for O-tert-Butylthreonine tert-butyl ester (H-Thr(tBu)-OtBu), a valuable amino acid derivative in peptide synthesis and pharmaceutical research. This document is intended to serve as a practical resource for researchers and professionals in drug development and medicinal chemistry.

Commercial Availability

O-tert-Butylthreonine tert-butyl ester is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, often exceeding 98%. Below is a summary of representative commercial sources, including typical purities and available quantities.

Table 1: Commercial Suppliers of O-tert-Butylthreonine tert-butyl ester

| Supplier | CAS Number | Purity | Available Quantities |

| Chem-Impex | 5854-78-4 | ≥ 99% (GC)[1] | 5g, 25g, 100g, 250g, 1kg |

| Sigma-Aldrich (Acetate Salt) | 5854-77-3 | ≥ 98.0% (T)[2] | Varies by catalog number |

| TCI America | 5854-78-4 | >96.0% (T) | 25g |

| Cenmed Enterprises | Not Specified | ≥ 98% (TLC)[3] | 100g[3] |

| Apical Scientific Sdn. Bhd. | Not Specified | Not Specified | 1g[4] |

Physicochemical and Spectroscopic Data

A certificate of analysis for a representative batch of O-tert-Butylthreonine tert-butyl ester provides the following key data points.

Table 2: Technical Data Summary

| Property | Value | Reference |

| Molecular Formula | C12H25NO3 | [1] |

| Molecular Weight | 231.34 g/mol | [1] |

| CAS Number | 5854-78-4 | [1] |

| Appearance | Colorless to light yellowish liquid | [1][5] |

| Purity (GC) | 99.89% | [5] |

| Optical Rotation | +12 ± 2º (c=2 in DMF) | [1] |

| Storage Conditions | 0-8 °C or -20°C | [1][5] |

Synthesis of O-tert-Butylthreonine tert-Butyl Ester

The synthesis of O-tert-Butylthreonine tert-butyl ester is primarily achieved through the acid-catalyzed reaction of L-threonine with a tert-butylating agent, such as isobutylene or tert-butyl alcohol. Several patented methods describe variations of this process, often focusing on improving yield and purity.

General Synthesis Workflow

The following diagram illustrates a common synthetic route to O-tert-Butylthreonine tert-butyl ester.

Experimental Protocols

Materials:

-

L-Threonine

-

1,4-Dioxane

-

Solid superacid catalyst (e.g., SO4(2-)/TiO2) or concentrated sulfuric acid

-

Isobutylene gas

-

Hexane

-

Deionized water

-

Glacial acetic acid (for acetate salt formation)

-

Cyclohexane (for acetate salt formation)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.[6]

-

Catalyst Addition: Add the acid catalyst to the solution with stirring.[6]

-

tert-Butylation: Cool the mixture and introduce isobutylene gas. The reaction is typically carried out at a controlled temperature (e.g., 10-25°C) for an extended period (e.g., 60 hours).[6]

-

Workup: After the reaction is complete, filter the catalyst. The crude product is then extracted with a non-polar solvent like hexane and washed with deionized water.[6]

-

Purification: The crude O-tert-Butylthreonine tert-butyl ester is purified by distillation under reduced pressure.[6]

-

Acetate Salt Formation (Optional): The purified free base can be converted to the acetate salt by dissolving it in a mixture of glacial acetic acid and cyclohexane, followed by cooling to induce crystallization.[6]

Logical Relationship of Synthesis Steps

The synthesis of O-tert-Butylthreonine tert-butyl ester involves a series of logically connected steps, from the preparation of the starting materials to the final purification of the product.

Conclusion

O-tert-Butylthreonine tert-butyl ester is a commercially accessible and synthetically important building block for peptide synthesis and drug discovery. The information provided in this guide offers a solid foundation for researchers and developers to source and utilize this compound effectively in their work. While detailed, publicly available experimental protocols are limited, the outlined synthesis workflow provides a clear understanding of the manufacturing process. Researchers should consult the safety data sheet (SDS) from their chosen supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. O-叔丁基-L-苏氨酸叔丁酯 乙酸盐 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. cenmed.com [cenmed.com]

- 4. O-tert-Butyl-L-threonine-tert-butyl ester, 1 g [Store at -20 °C] [order.apicalscientific.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

Methodological & Application

The Strategic Incorporation of O-tert-Butylthreonine tert-butyl Ester in Modern Drug Discovery

Application Notes and Protocols for Researchers and Drug Development Professionals

O-tert-Butylthreonine tert-butyl ester, a key building block in synthetic chemistry, has emerged as a critical component in the development of novel therapeutics. Its unique structural properties, featuring bulky tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups, offer precise control during complex molecular syntheses. These attributes are particularly valuable in the realm of peptide and peptidomimetic drug discovery, where preventing unwanted side reactions is paramount to achieving high purity and efficacy of the final active pharmaceutical ingredient.

One of the most significant recent applications of this molecule is in the design of potent antiviral agents. Specifically, its incorporation into inhibitors of the SARS-CoV-2 main protease (Mpro) has been demonstrated to be crucial for achieving high cellular and antiviral potency. This highlights the strategic importance of O-tert-butylthreonine derivatives in constructing molecules with enhanced therapeutic profiles.

Key Applications in Drug Discovery: A Focus on Antiviral Development

The strategic placement of an O-tert-butyl-threonine residue has been identified as a cornerstone in the design of effective inhibitors targeting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Research has shown that peptidyl aldehyde inhibitors incorporating O-tert-butyl-threonine at the P3 position exhibit significantly enhanced cellular and antiviral activity.[1][2] This enhancement is attributed to the specific interactions of the bulky, protected threonine residue within the active site of the protease.

The synthesis of these complex peptidomimetic inhibitors relies on a multi-step process where the O-tert-butyl-threonine moiety is introduced as a protected amino acid derivative, typically as Fmoc-Thr(tBu)-OH, during solid-phase or solution-phase synthesis.[1] The tert-butyl protecting groups ensure that the reactive hydroxyl group of the threonine side chain does not interfere with the peptide bond formation and can be cleanly removed in the final deprotection step.

Quantitative Data Summary

The efficacy of incorporating O-tert-butyl-threonine into drug candidates is best illustrated by the biological activity of the resulting compounds. The following table summarizes the inhibitory potency of a series of SARS-CoV-2 Mpro inhibitors where O-tert-butyl-threonine is a key component.

| Compound ID | P3 Residue | Mpro Inhibition IC50 (nM)[1] | In Cellulo Mpro Inhibition IC50 (nM)[1] |

| MPI1 | O-tert-butyl-threonine | 10.3 ± 0.7 | 29.8 ± 3.4 |

| MPI2 | O-tert-butyl-threonine | 11.8 ± 0.9 | 33.7 ± 4.1 |

| MPI3 | O-tert-butyl-threonine | 8.3 ± 0.5 | 23.5 ± 2.8 |

| MPI5 | O-tert-butyl-threonine | 13.5 ± 1.1 | 40.1 ± 5.2 |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-O-tert-butyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS) and a representative synthesis of a SARS-CoV-2 Mpro inhibitor.

Protocol 1: Incorporation of Fmoc-O-tert-butyl-L-threonine in Fmoc/tBu SPPS

This protocol outlines the standard procedure for coupling Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support. Threonine can be a sterically hindered amino acid, and difficult couplings may require extended reaction times or double coupling.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading) and HBTU/HCTU (3.95 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step (double coupling).

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the experimental workflow for SPPS and the mechanism of action for the SARS-CoV-2 Mpro inhibitors.

Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Caption: Inhibition of SARS-CoV-2 Replication by a Main Protease Inhibitor.

References

Application Notes and Protocols for O-tert-Butylthreonine tert-butyl ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine tert-butyl ester serves as a crucial protecting group strategy for threonine in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal chemistry.[1] The tert-butyl (tBu) ether protects the hydroxyl side chain of threonine, preventing unwanted side reactions during peptide chain elongation.[1] Simultaneously, the tert-butyl ester protects the C-terminus. This dual protection strategy is advantageous for the synthesis of complex peptides, ensuring high purity and yield. The tBu protecting groups are stable under the basic conditions used for the removal of the N-terminal Fmoc group but are readily cleaved under acidic conditions during the final deprotection and cleavage of the peptide from the solid support.[2]

Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

The synthesis of O-tert-butyl-L-threonine tert-butyl ester is a key first step for its application in peptide synthesis. Various methods have been developed, with a focus on achieving high yield and purity suitable for industrial production.[3]

Quantitative Data on Synthesis

| Method | Catalyst | Butylating Reagent | Yield (%) | Purity (%) | Reference |

| One-step reaction | Concentrated Sulfuric Acid | Isobutene | 43.22 | Not Specified | [3] |

| Room temperature reaction | Concentrated Sulfuric Acid / Molecular Sieve | Methyl tert-butyl ether | 35 | Not Specified | [3] |

| Stepwise reaction | ZSM-5 supported silicotungstic acid | tert-butyl alcohol or methyl tert-butyl ether | >80 | >99 | [3] |

| Room-temperature phase | Solid superacid composite system (SO42- based) | Isobutene | Not specified, but described as high purity | High | [4] |

Experimental Protocol: Synthesis of O-tert-butyl-L-threonine tert-butyl ester

This protocol is based on a method designed for industrial production, emphasizing high yield and purity.[3]

Materials:

-

L-threonine

-

ZSM-5 supported silicotungstic acid catalyst

-

Methyl tert-butyl ether (butylating reagent)

-

Organic solvent (e.g., THF, 1,4-dioxane, DMSO, or DMF)

-

Acetic acid (for purification)

Procedure:

-

In a reaction vessel, dissolve L-threonine in an organic solvent. The weight ratio of the organic solvent to L-threonine should be between 3:1 and 10:1.

-

Add the ZSM-5 supported silicotungstic acid catalyst.

-

Add methyl tert-butyl ether. The molar ratio of methyl tert-butyl ether to L-threonine should be between 2.3:1 and 5:1.

-

Carry out the reaction under controlled stepwise temperature conditions as specified by the optimized process.

-

Upon completion of the reaction, filter to remove the catalyst.

-

The crude product can be purified by salifying with acetic acid to yield O-tert-butyl-L-threonine tert-butyl ester acetate salt.

-

Further purification can be achieved through distillation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most common application of O-tert-butylthreonine is in its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, within the Fmoc/tBu SPPS strategy. This approach allows for the sequential addition of amino acids to a growing peptide chain on a solid support.

Logical Workflow for Fmoc-SPPS

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH in SPPS

This protocol outlines the manual coupling of Fmoc-Thr(tBu)-OH onto a solid support during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Thr(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive, a recoupling step may be necessary.[5]

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups from the threonine side chain and other protected residues.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase HPLC.

Quantitative Data on Coupling and Deprotection

| Parameter | Condition | Result | Reference |

| Coupling Efficiency | |||

| Fmoc-Thr(tBu)-OH | Double coupling with HATU activation (15-fold molar excess) | Complete loading | [6] |

| Deprotection | |||

| tert-butyl group from Cys | 1M TMSBr-thioanisole/TFA with EDT scavenger | Complete cleavage | [7] |

| tert-butyl based groups | 95% TFA/water with scavengers | Effective removal | [8] |

Signaling Pathway Involving Threonine Phosphorylation

Threonine residues in proteins are common targets for phosphorylation, a key post-translational modification that regulates a vast array of cellular signaling pathways. The ability to synthesize peptides containing threonine is crucial for studying these pathways. For example, the MAPK/ERK pathway involves the phosphorylation of threonine and tyrosine residues in ERK by MEK.

Caption: Simplified MAPK/ERK signaling pathway highlighting threonine phosphorylation.

The synthesis of specific peptide substrates or inhibitors containing O-tert-butylthreonine allows researchers to probe the kinetics and specificity of kinases like MEK and to develop potential therapeutic agents that target these critical signaling nodes.

Conclusion

O-tert-Butylthreonine tert-butyl ester is an indispensable tool in modern peptide chemistry. Its use in the form of Fmoc-Thr(tBu)-OH within the Fmoc/tBu SPPS framework enables the reliable and efficient synthesis of complex threonine-containing peptides. The detailed protocols and understanding of the underlying chemistry provided in these notes are intended to empower researchers in their pursuit of novel peptide-based therapeutics and a deeper understanding of biological processes.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 4. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Coupling Reagents Compatible with O-tert-Butylthreonine tert-butyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides containing sterically hindered amino acids, such as O-tert-Butylthreonine tert-butyl ester, presents a significant challenge in peptide chemistry. The bulky nature of the β-branched side chain, compounded by the O-tert-butyl and C-terminal tert-butyl ester protecting groups, can significantly impede the rate of peptide bond formation. This often leads to incomplete reactions, low yields, and an increased risk of side reactions, particularly racemization. The selection of an appropriate coupling reagent and optimized reaction conditions is therefore critical to ensure high coupling efficiency and maintain the stereochemical integrity of the product.[1][2]

Modern peptide coupling reagents, particularly those from the aminium/uronium and phosphonium salt families, have been developed to address these challenges by providing rapid and efficient activation of the carboxylic acid component.[3] Reagents such as HATU, HCTU, and COMU are widely recognized for their high reactivity and are often the reagents of choice for difficult couplings involving sterically demanding residues.[3][4] This document provides a detailed overview of compatible coupling reagents, comparative data, experimental protocols, and key considerations for the successful incorporation of O-tert-Butylthreonine tert-butyl ester into peptide chains.

Recommended Coupling Reagents: A Comparative Overview

For sterically hindered amino acids like O-tert-Butylthreonine tert-butyl ester, the most effective coupling reagents are typically high-reactivity uronium/aminium salts or carbodiimides used in conjunction with advanced additives. These reagents form highly activated esters that can react efficiently with the amino component despite significant steric hindrance. The order of reactivity for the active esters generated is generally considered to be OAt > Oxyma > O-6-ClBt > OBt.

Data Presentation: Comparison of Recommended Coupling Reagents

| Reagent/System | Reagent Class | Relative Efficiency (Hindered Residues) | Racemization Risk | Key Advantages | Potential Side Reactions/Considerations |

| HATU | Aminium Salt (HOAt-based) | Very High | Low | High reactivity due to the formation of OAt esters; well-established for difficult couplings.[4] | Can cause guanidinylation of the N-terminal amine if used in excess[4][5]; potentially explosive nature of HOAt derivatives. |

| HCTU | Aminium Salt (6-Cl-HOBt-based) | High | Low | More reactive than HBTU[3]; cost-effective alternative to HATU. | Can cause guanidinylation if used in excess; generally less reactive than HATU. |

| COMU | Uronium Salt (Oxyma-based) | Very High | Very Low[6][7] | Comparable or superior efficiency to HATU[3][7]; non-explosive and reduced allergenic potential[3][7]; byproducts are water-soluble, simplifying workup.[6][7] | Limited stability in DMF solution compared to HBTU; can cause guanidinylation. |

| DIC/Oxyma | Carbodiimide + Additive | High | Very Low | Low-cost reagent combination; Oxyma is an excellent racemization suppressor and is safer than HOBt/HOAt.[8][9] | Forms N-acylurea byproduct if the activated ester is not trapped efficiently[10]; generally slower than uronium salt methods. |

| PyBOP | Phosphonium Salt (HOBt-based) | Moderate to High | Low | Does not cause guanidinylation; clean reactions. | Less reactive than HOAt or Oxyma-based reagents; phosphonium byproducts can be difficult to remove in solution-phase synthesis. |

Visualizing the Peptide Coupling Process

Diagrams created with Graphviz help to clarify the experimental workflow and chemical mechanisms involved in the coupling process.

Caption: A generalized workflow for a solution-phase peptide coupling reaction.

Caption: Simplified mechanism of acid activation using a uronium reagent like COMU.

Experimental Protocols

The following are generalized solution-phase protocols for coupling a protected amino acid (e.g., Fmoc-AA-OH) to O-tert-Butylthreonine tert-butyl ester (H-Thr(tBu)-OtBu). Adjustments for solid-phase peptide synthesis (SPPS) would primarily involve using resin-bound H-Thr(tBu)-OtBu and performing washes between steps. For sterically hindered couplings, extended reaction times and monitoring are crucial.

Protocol 1: Coupling using HATU

-

Materials:

-

Fmoc-protected amino acid (1.1 eq)

-

H-Thr(tBu)-OtBu (1.0 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF (to a concentration of approx. 0.2 M).

-

Stir the solution for 1-2 minutes, then add DIPEA.

-

Allow the pre-activation to proceed for 15 minutes at room temperature.[11]

-

In a separate flask, dissolve H-Thr(tBu)-OtBu in a minimal amount of anhydrous DMF.

-

Add the amine solution to the activated acid mixture.

-

Stir the reaction at room temperature for 2-4 hours. For this difficult coupling, the reaction may require longer; monitor progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and perform aqueous workup: wash with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

Protocol 2: Coupling using HCTU

-

Materials:

-

Fmoc-protected amino acid (1.1 eq)

-

H-Thr(tBu)-OtBu (1.0 eq)

-

HCTU (1.1 eq)

-

DIPEA (2.2 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow the same procedure as for HATU (Protocol 1), substituting HCTU for HATU.

-

Activation and coupling times may be similar or slightly longer than with HATU. Diligent reaction monitoring is recommended.

-

Protocol 3: Coupling using COMU

-

Materials:

-

Fmoc-protected amino acid (1.05 eq)

-

H-Thr(tBu)-OtBu (1.0 eq)

-

COMU (1.05 eq)

-

DIPEA (2.1 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the Fmoc-protected amino acid and COMU in anhydrous DMF.[12]

-

Add DIPEA to the mixture and stir for 5-10 minutes for pre-activation. A color change is often observed.[7]

-

Add a solution of H-Thr(tBu)-OtBu in DMF to the activated mixture.

-

Stir at room temperature for 1-3 hours, monitoring for completion.

-

The workup is simplified due to the water-soluble byproducts of COMU.[6][7] Dilute with ethyl acetate and wash thoroughly with water and brine.

-

Dry the organic phase, concentrate, and purify as needed.

-

Protocol 4: Coupling using DIC/Oxyma

-

Materials:

-

Fmoc-protected amino acid (1.2 eq)

-

H-Thr(tBu)-OtBu (1.0 eq)

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

-

Anhydrous DMF or DCM/DMF mixture

-

-

Procedure:

-

Dissolve the Fmoc-protected amino acid and OxymaPure in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC to the solution and stir for 10-20 minutes at 0 °C to form the active ester.[9]

-

Add a solution of H-Thr(tBu)-OtBu in DMF.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, or until completion is confirmed by LC-MS.

-

Filter the reaction mixture to remove the diisopropylurea byproduct (if it precipitates).

-

Perform a standard aqueous workup as described in Protocol 1.

-

Note on racemization: For residues particularly prone to racemization, a base-free DIC/additive protocol in a less polar solvent mix (like DMF/DCM) can be beneficial, although this will slow the reaction rate.[13]

-

Conclusion and Recommendations

The successful coupling to the sterically demanding O-tert-Butylthreonine tert-butyl ester requires the use of highly efficient, modern coupling reagents.

-

Top Recommendation: COMU is highly recommended due to its superior coupling efficiency, very low racemization tendency, and enhanced safety profile compared to benzotriazole-based reagents.[3][7] Its water-soluble byproducts also offer a significant advantage in solution-phase synthesis by simplifying purification.[6]

-

Excellent Alternatives: HATU and HCTU are also excellent choices, with a long history of success in coupling hindered amino acids.[4] When using these reagents, it is important to use a slight excess and ensure appropriate pre-activation times, while avoiding a large excess to prevent guanidinylation side reactions.[4]

-

Cost-Effective Option: The DIC/Oxyma system provides a robust and economical alternative.[9] While potentially slower than uronium salt methods, it is highly effective at suppressing racemization and is a workhorse in both solution and solid-phase synthesis.

Ultimately, the choice of reagent may depend on the specific sequence, scale, cost considerations, and available laboratory resources. For all methods, empirical optimization of coupling time and temperature may be necessary to achieve the highest possible yield and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for O-tert-Butylthreonine tert-butyl ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of O-tert-Butylthreonine tert-butyl ester and its Nα-protected derivatives, primarily Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH, in solid-phase peptide synthesis (SPPS). The protocols outlined below are based on the widely adopted Fmoc/tBu and Boc/Bzl orthogonal protection strategies, ensuring broad applicability in both academic and industrial research settings.

Introduction

Threonine, with its secondary hydroxyl group, is a crucial amino acid in many biologically active peptides. To prevent undesirable side reactions during peptide synthesis, such as O-acylation, the hydroxyl group must be protected. The tert-butyl (tBu) group is a commonly employed protecting group for the threonine side chain due to its stability under the basic conditions used for Fmoc removal and its facile cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This document details the reaction conditions for coupling, deprotection, and potential side reactions associated with the use of O-tert-Butylthreonine derivatives.

Chemical Structure

The fundamental structure of O-tert-Butylthreonine tert-butyl ester features two acid-labile tert-butyl groups, one protecting the side-chain hydroxyl group and the other protecting the C-terminal carboxylic acid. For use in stepwise peptide synthesis, the Nα-amino group is typically protected with either a base-labile Fmoc group or an acid-labile Boc group.

Caption: Chemical structure of Fmoc-Thr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support follows a cyclical process inherent to SPPS.[3][4] This workflow ensures the sequential addition of amino acids in the desired order.

References

Application Notes and Protocols for O-tert-Butylthreonine tert-butyl ester in Complex Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine, typically used in its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2][3] The strategic use of the tert-butyl (tBu) ether for the side-chain hydroxyl group and the tert-butyl ester for the C-terminus offers orthogonal protection, which is crucial for the successful assembly of complex peptide sequences. This application note provides detailed protocols and quantitative data for the efficient incorporation of O-tert-Butylthreonine derivatives in the synthesis of challenging peptides, including glycopeptides.

The tert-butyl protecting group on the threonine side chain is stable under the mildly basic conditions required for the removal of the Fmoc group (typically with piperidine), yet it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4] This orthogonality is fundamental to the widely adopted Fmoc/tBu strategy in SPPS.

Chemical Properties and Key Attributes

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine | [3] |

| Abbreviation | Fmoc-Thr(tBu)-OH | [2][5] |

| Molecular Formula | C23H27NO5 | [6] |

| Molecular Weight | 397.5 g/mol | [6] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMF, NMP, DCM | - |

Key Attributes:

-

High Purity: Commercially available Fmoc-Thr(tBu)-OH generally possesses high HPLC and enantiomeric purity (≥99.0% and ≥99.8% respectively), which is essential for the synthesis of high-quality peptides.

-

Orthogonal Protection: The tBu side-chain protection is compatible with the base-labile Fmoc N-α-protection, preventing unwanted side reactions during peptide chain elongation.[4]

-

Acid Labile Cleavage: The tBu group is efficiently removed during the final TFA-mediated cleavage from the resin.[7][8]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Thr(tBu)-OH Incorporation

This protocol outlines a standard cycle for the incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-Thr(tBu)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Kaiser test kit for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

-

Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

-

Monitoring:

-

Perform a Kaiser test to confirm the completion of the coupling. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

-

-

Washing:

-

After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

-

Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Experimental Workflow for SPPS Cycle

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tBu group from threonine.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K or a standard TFA/scavenger mixture)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Cleavage Cocktail Formulations:

| Reagent Cocktail | Composition (v/v) | Target Residues | Cleavage Time (RT) | Reference |

| Standard TFA | 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS) | Peptides without Trp, Cys, Met | 2-4 hours | [7] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides with sensitive residues (Trp, Cys, Met, Arg) | 2-4 hours |

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for the recommended duration.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under a stream of nitrogen.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Cleavage and Deprotection Workflow

Caption: Workflow for peptide cleavage and purification.

Application in Complex Peptide Synthesis

Synthesis of Glycopeptides

The synthesis of glycopeptides often involves the use of pre-formed glycosylated amino acid building blocks. Fmoc-Thr(tBu)-OH can be a precursor to these building blocks, or it can be incorporated alongside them in the peptide sequence.

Protocol 3: Glycopeptide Synthesis using a Glycosylated Threonine Building Block

This protocol outlines the incorporation of a pre-glycosylated Fmoc-Thr(Ac-GalNAc)-OH building block, where the sugar hydroxyls are protected with acetyl groups.

Key Considerations:

-

Coupling: Glycosylated amino acids are sterically hindered, often requiring longer coupling times or more potent coupling reagents like HATU. Double coupling is frequently employed to ensure high efficiency.[9]

-

Fmoc Deprotection: Standard 20% piperidine in DMF can be used. However, for sensitive glycosidic linkages, milder bases like 2% DBU/2% piperidine in DMF may be considered.

-

Final Deprotection: A two-step deprotection is often necessary. First, the acid-labile protecting groups (like tBu) are removed with TFA. Then, the acetyl groups on the sugar are removed under basic conditions (e.g., sodium methoxide in methanol).[10][11]

Procedure:

-

SPPS: Assemble the peptide chain using standard SPPS protocols. For the glycosylated threonine residue, use a double coupling protocol with HATU as the activator.

-

TFA Cleavage: Cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups using a standard TFA cocktail.

-

Intermediate Purification: Purify the acetylated glycopeptide by RP-HPLC.

-

Sugar Deprotection:

-

Dissolve the purified, acetylated glycopeptide in methanol.

-

Add a solution of sodium methoxide in methanol dropwise until the pH reaches ~9.5.

-

Stir the reaction at room temperature and monitor by HPLC until deacetylation is complete.

-

-

Final Purification: Neutralize the reaction with acetic acid, remove the solvent, and purify the final glycopeptide by RP-HPLC.

Glycopeptide Synthesis Strategy

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc-Thr(tBu)-OH [cem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. youngin.com [youngin.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing O-tert-Butylthreonine tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating O-tert-Butylthreonine tert-butyl ester. This protected amino acid is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. The tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl functions offer robust protection during peptide chain elongation and are readily removed during the final acid cleavage step.

This document outlines the synthesis of the protected threonine derivative itself, followed by detailed protocols for its application in the large-scale synthesis of a therapeutic peptide. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Part 1: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

The efficient synthesis of the doubly protected threonine derivative is paramount for its cost-effective use in large-scale peptide production. Several methods have been reported, with variations in catalysts, reagents, and reaction conditions that influence the final yield and purity.

Quantitative Data Summary: Synthesis of O-tert-Butyl-L-threonine tert-butyl ester